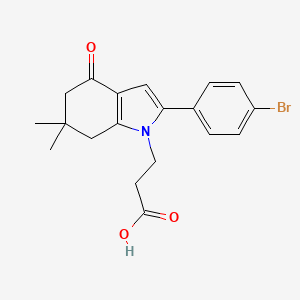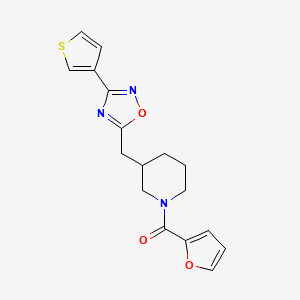
Furan-2-yl(3-((3-(thiophène-3-yl)-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a sophisticated chemical entity composed of a furan ring, a thiophene ring, an oxadiazole moiety, and a piperidine ring, all linked through a central methanone bridge
Applications De Recherche Scientifique
Chemistry
In organic synthesis, it serves as a versatile building block for constructing complex molecules, useful in creating libraries of compounds for medicinal chemistry.
Biology
The compound’s structural diversity makes it a candidate for probing biological systems, especially in the study of enzyme interactions and binding affinities.
Medicine
In medicinal chemistry, its potential as a pharmacophore for designing new drugs, particularly those targeting central nervous system disorders or as antimicrobial agents, is being explored.
Industry
Its application extends to material science for developing novel polymers and electronic materials due to its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions starting from commercially available precursors.
Furan ring formation: : One of the common methods to introduce a furan ring involves the cyclization of 1,4-dicarbonyl compounds in the presence of a dehydrating agent.
Thiophene ring synthesis: : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Oxadiazole moiety introduction: : A common route involves the reaction of a hydrazide with a nitrile oxide under mild conditions.
Piperidine ring: : This is generally introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Industrial Production Methods
On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to achieve high yield and purity. Flow chemistry techniques and automated synthesis may be employed to streamline the process and scale up production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, forming corresponding sulfoxides or diones.
Reduction: : Reduction can target the oxadiazole moiety, potentially converting it to amines or other reduced forms.
Substitution: : Nucleophilic substitution can occur at the methanone bridge, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: : Nucleophiles such as amines, thiols under basic conditions.
Major Products
Oxidation: : Oxides of thiophene and furan.
Reduction: : Amines derived from the oxadiazole ring.
Substitution: : Diverse derivatives with different nucleophilic groups replacing the methanone bridge components.
Mécanisme D'action
Molecular Targets and Pathways
The compound interacts with various molecular targets depending on its derivatives. For example, as a pharmaceutical agent, it may bind to receptors in the nervous system, modulating neurotransmitter release or uptake.
Comparaison Avec Des Composés Similaires
When compared to similar compounds such as Furan-2-yl(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone or Furan-2-yl(3-((3-(thiophen-2-yl)-1,3,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, our compound displays unique electronic and steric properties due to the positioning and type of heteroatoms in the rings.
List of Similar Compounds
Furan-2-yl(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Furan-2-yl(3-((3-(thiophen-2-yl)-1,3,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Thiophen-3-yl(3-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
These compounds offer a structural comparison that highlights the distinctive features and possible functional advantages of Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone.
Hope you find this insightful! Let me know if there's anything else you're curious about.
Propriétés
IUPAC Name |
furan-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-17(14-4-2-7-22-14)20-6-1-3-12(10-20)9-15-18-16(19-23-15)13-5-8-24-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJCKQHSOVZPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)
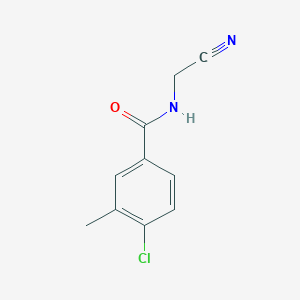
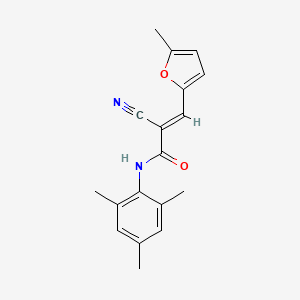
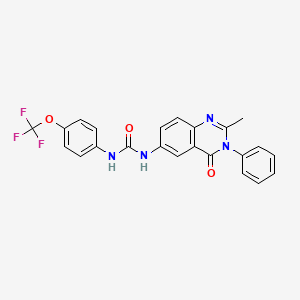
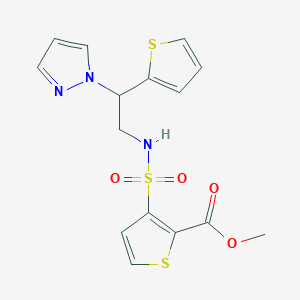
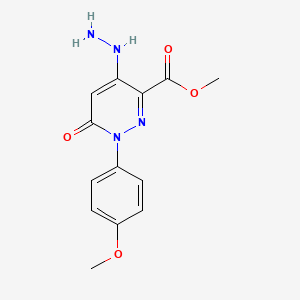
![N-(2-acetamidoethyl)-3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2522868.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2522869.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522872.png)
![rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol](/img/structure/B2522873.png)
![3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2522874.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2522875.png)
